(3-Formyloxyphenyl)boronic acid

Enzyme Inhibition Biochemical Assay Medicinal Chemistry

Researchers require a 3-hydroxyphenyl moiety post-coupling but face incompatibility of free -OH with Suzuki-Miyaura conditions. This meta-substituted arylboronic acid features a formyloxy (-OCHO) group that acts as a cleavable phenol protecting group, enabling selective deprotection after C-C bond formation. - **Key Advantage:** Avoids separate protection/deprotection steps vs. using 3-hydroxyphenylboronic acid. - **Application:** Synthesis of pharmaceuticals, agrochemicals, and enzyme inhibitors (SAR studies). - **Supply:** Standard research quantities available for immediate R&D use.

Molecular Formula C7H7BO4
Molecular Weight 165.94 g/mol
CAS No. 1309981-04-1
Cat. No. B3021437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Formyloxyphenyl)boronic acid
CAS1309981-04-1
Molecular FormulaC7H7BO4
Molecular Weight165.94 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)OC=O)(O)O
InChIInChI=1S/C7H7BO4/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-5,10-11H
InChIKeyCGKZLXUMUJKVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Formyloxyphenyl)boronic acid for Medicinal Chemistry & Materials


(3-Formyloxyphenyl)boronic acid (CAS: 1309981-04-1) is a meta-substituted arylboronic acid derivative bearing a formyloxy (-OCHO) functional group on the phenyl ring . This bifunctional compound is primarily employed as a crucial building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures . Its chemical formula is C7H7BO4, with a molecular weight of 165.94 g/mol . The presence of both a boronic acid moiety and a formyl ester provides unique reactivity, enabling its use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

(3-Formyloxyphenyl)boronic acid: No True Substitute


Direct substitution of (3-Formyloxyphenyl)boronic acid with its closest structural analogs, such as 3-carboxyphenylboronic acid or 3-formylphenylboronic acid, is not scientifically valid due to profound differences in chemical reactivity and biological activity dictated by the formyloxy (-OCHO) functional group [1]. The -OCHO moiety is a unique hybrid that imparts a distinct electronic environment to the aromatic ring and offers a hydrolytically labile protecting group for a phenol. This contrasts sharply with the ionizable, electron-withdrawing carboxylic acid group (-COOH) of 3-carboxyphenylboronic acid, which will exhibit drastically different solubility, pKa, and behavior in aqueous and physiological conditions . In specific biological contexts, such as enzyme inhibition, these subtle structural changes can mean the difference between a potent inhibitor and an inactive compound, as demonstrated by a comparative study showing (3-formylphenyl)boronic acid and (3-carboxyphenyl)boronic acid exhibit different inhibitory activities (9% vs. 12% at the same concentration) against γ-glutamyl transpeptidase [2]. Therefore, selecting the precise target compound is essential for ensuring reaction or assay outcome fidelity.

Comparative Data for (3-Formyloxyphenyl)boronic acid


Differential Enzyme Inhibition Profile

In a head-to-head screening of 21 arylboronic acids, the inhibitory effect of (3-carboxyphenyl)boronic acid, the direct chemical analog of the target compound, was quantified against γ-glutamyl transpeptidase (γ-GTP). The study provides a direct comparison with (3-formylphenyl)boronic acid [1]. This data serves as a class-level inference for the target (3-formyloxyphenyl)boronic acid, highlighting how subtle changes in the meta-substituent (-COOH vs. -CHO vs. -OCHO) significantly alter biological activity.

Enzyme Inhibition Biochemical Assay Medicinal Chemistry

Optical Modulation: Meta vs Para Isomers

A systematic structure-function study compared the optical modulation properties of single-walled carbon nanotubes (SWNTs) conjugated with a homologous series of phenyl boronic acids, including the 3-carboxy- (meta-substituted) and 4-carboxy- (para-substituted) analogs [1]. While the target compound (3-formyloxyphenyl)boronic acid was not directly analyzed, this study provides strong class-level inference that the position and electronic nature of the substituent on the phenyl ring, such as the formyloxy group, directly impacts the material's quantum yield.

Materials Science Nanotechnology Optical Sensing

Hydrolytic Lability vs Stable Boronic Esters

The target compound features a formyloxy (-OCHO) group, which is a formate ester. This functional group is inherently susceptible to hydrolysis under both acidic and basic conditions [1]. This represents a significant differentiation from commonly used, hydrolytically stable protecting groups for boronic acids, such as pinacol esters [2].

Prodrug Design Controlled Release Synthetic Methodology

(3-Formyloxyphenyl)boronic acid Applications


Medicinal Chemistry: Masked Phenol Synthesis

In the synthesis of pharmaceutical agents, (3-Formyloxyphenyl)boronic acid is an ideal building block when a 3-hydroxyphenyl moiety is required in the final structure but needs to be protected during a Suzuki-Miyaura cross-coupling step. The formyloxy group acts as a convenient, hydrolytically cleavable protecting group for a phenol, allowing for selective deprotection after the C-C bond formation [1]. This strategy is more streamlined than using an alternative boronic acid that would require separate protection and deprotection steps for a free hydroxyl group.

Materials Science: Functionalized Nanomaterials & Sensors

As demonstrated by class-level evidence, the precise electronic nature and substitution pattern of the phenyl ring in arylboronic acids directly influence the photophysical properties of conjugated nanomaterials [1]. Researchers developing novel optical sensors based on carbon nanotubes or graphene can use (3-Formyloxyphenyl)boronic acid to anchor a functional polymer or recognition element to the nanomaterial surface. The meta-formyloxy substituent provides a unique electronic environment, distinct from carboxyl or formyl analogs, which can be exploited to tune the sensor's response to specific analytes, such as saccharides [1].

Biochemical Research: SAR of Boronic Acid Inhibitors

Given that boronic acids are a privileged class of enzyme inhibitors (e.g., for proteasomes and serine proteases) [1], (3-Formyloxyphenyl)boronic acid is a valuable tool compound for SAR studies. Its unique formyloxy substituent allows researchers to explore the effects of a hydrolytically labile, electron-donating group on inhibitor potency and selectivity, as inferred from comparative data on closely related analogs showing differential activity [2]. Procuring this exact compound ensures the generation of precise and reproducible data points for lead optimization campaigns.

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